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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methyl-1,3-oxazole-4-carboxylic acid, a distinct heterocyclic compound, is emerging as a
molecule of significant interest within the realms of medicinal chemistry and drug discovery. Its
structural framework, which incorporates both a reactive oxazole ring and a versatile carboxylic
acid moiety, renders it a valuable building block for the synthesis of novel pharmaceutical
agents. The oxazole core is a recognized pharmacophore present in numerous natural
products and therapeutic drugs, lauded for its diverse biological activities. This guide provides a
comprehensive overview of the physical and chemical properties of 5-methyl-1,3-oxazole-4-
carboxylic acid, offering insights into its synthesis, reactivity, and potential applications,
thereby serving as a crucial resource for professionals engaged in pharmaceutical research
and development.

Physicochemical Properties

Understanding the physicochemical properties of 5-methyl-1,3-oxazole-4-carboxylic acid is
paramount for its effective application in synthesis and drug design. These properties govern its
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solubility, absorption, and interaction with biological targets.

Physical Properties

5-methyl-1,3-oxazole-4-carboxylic acid is typically a faint beige to yellow crystalline powder
at room temperature.[1] Key physical data are summarized in the table below.

Property Value Source(s)
Molecular Formula CsHsNOs [1112]
Molecular Weight 127.10 g/mol [1]
Appearance Faint beige to yellow crystalline o
powder

Melting Point 149 - 153 °C [3114]
Boiling Point 274.4 °C at 760 mmHg [5]

Flash Point 119.7 °C [5]

Solubility Profile

As a small heterocyclic carboxylic acid, 5-methyl-1,3-oxazole-4-carboxylic acid is expected
to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide
(DMSO). Its solubility in water is likely to be limited but can be enhanced at higher pH due to
the deprotonation of the carboxylic acid group. The presence of water can also increase the
solubility of carboxylic acids in some organic solvents.[6] The nonpolar oxazole ring and the
polar carboxylic acid group give the molecule an amphiphilic character, influencing its solubility
in various solvent systems.

Acidity (pKa)

The acidity of the carboxylic acid group is a critical parameter, influencing its ionization state at
physiological pH and its reactivity. The predicted pKa for 5-methyl-1,3-oxazole-4-carboxylic
acid is approximately 3.06 + 0.31, indicating it is a moderately strong organic acid. This acidity
is influenced by the electron-withdrawing nature of the adjacent oxazole ring.
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Spectroscopic Profile

While experimental spectra for this specific compound are not readily available in public
databases, a predicted spectroscopic profile can be outlined based on the known spectral
characteristics of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH3)
protons, likely in the range of 2.0-2.5 ppm. The proton of the carboxylic acid (COOH) will
appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its
position can be concentration-dependent. The single proton on the oxazole ring is also
expected to be present.

e 13C NMR: The carbon NMR spectrum will feature distinct signals for the five carbon atoms.
The carbonyl carbon of the carboxylic acid is expected to resonate in the downfield region,
around 165-175 ppm. The carbons of the oxazole ring will have characteristic shifts, and the
methyl carbon will appear in the aliphatic region (around 10-20 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid and the oxazole
ring. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm™1,
which is characteristic of a hydrogen-bonded carboxylic acid.[7] A strong carbonyl (C=0)
stretching absorption should appear between 1700 and 1750 cm~1.[7] Vibrations associated
with the C=N and C-O bonds of the oxazole ring will also be present in the fingerprint region.

Chemical Properties and Reactivity

The chemical behavior of 5-methyl-1,3-oxazole-4-carboxylic acid is dictated by the interplay
of the oxazole ring and the carboxylic acid functional group.

Reactivity of the Oxazole Ring

The 1,3-oxazole ring is an electron-deficient heterocycle, which generally makes it resistant to
electrophilic aromatic substitution unless activated by electron-donating groups.[3][8] The most
likely site for electrophilic attack is the C5 position.[3][8] Conversely, the ring is susceptible to
nucleophilic attack, particularly at the C2 position, which can lead to ring-opening reactions.[4]
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The oxazole ring can also participate in cycloaddition reactions, serving as a diene in Diels-
Alder reactions, which is a powerful method for synthesizing pyridine derivatives.[3]

Reactivity of the Oxazole Ring

[4+2] Cycloaddition

+ Dienophile _ (Diels-Alder Reaction)

G-methyl-l,3-oxazole-4-carboxylic acia * Nu-

Nucleophilic Attack & Ring Opening
(at C2)
+ E+

Electrophilic Substitution
(at C5, requires activation)

Click to download full resolution via product page

Caption: Key reaction pathways of the oxazole ring.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality allows for a wide range of transformations, making this
molecule a versatile synthetic intermediate.

e Amide Bond Formation: The carboxylic acid can be readily converted to amides through
reaction with amines using standard coupling reagents (e.g., HATU, DCC). This is a
cornerstone reaction in the synthesis of bioactive molecules and peptidomimetics.

« Esterification: Reaction with alcohols under acidic conditions or using esterification agents
will yield the corresponding esters.
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e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using
strong reducing agents like lithium aluminum hydride (LiAIHa4).

» Decarboxylation: While generally stable, oxazole-4-carboxylic acids can undergo
decarboxylation under certain conditions, particularly at high temperatures.[9]

Synthesis

A plausible synthetic route to 5-methyl-1,3-oxazole-4-carboxylic acid can be envisioned
based on established methods for oxazole synthesis. One common approach involves the
reaction of an a-acylamino ketone with a dehydrating agent (Robinson-Gabriel synthesis).[4] A
more direct modern approach could involve the reaction of a carboxylic acid with an isocyanide
derivative.[5]

A potential synthesis is outlined below:

Proposed Synthesis Pathway

(Ethyl 2-amino-3-oxobutanoat9 ' Formic Acid '

— Dehydrating Agent
(e.g., POCIs, H2S04)

Ethyl 2-formamido-3-oxobutanoata

i 1Al . Hydrolysis
Ethyl 5-methyl-1,3-oxazole-4 carboxylata ( (e.g., NaOH, then Hs0") )

+

Click to download full resolution via product page
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Caption: A proposed synthetic route to the target compound.

Applications in Drug Discovery

The 5-methyl-1,3-oxazole-4-carboxylic acid scaffold is a promising starting point for the
development of new therapeutic agents. Oxazole derivatives have demonstrated a wide range
of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[10]
[11] The carboxylic acid handle provides a convenient point for modification, allowing for the
synthesis of libraries of compounds for high-throughput screening. This can lead to the
discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic
profiles.

Experimental Protocol: Determination of pKa by
Potentiometric Titration

This protocol outlines a general method for determining the acid dissociation constant (pKa) of
5-methyl-1,3-oxazole-4-carboxylic acid.

Materials and Equipment:

5-methyl-1,3-oxazole-4-carboxylic acid

o Standardized 0.1 M Sodium Hydroxide (NaOH) solution
» Deionized water

e pH meter with a suitable electrode

e Magnetic stirrer and stir bar

e Burette (50 mL)

o Beaker (100 mL)

e Volumetric flasks

Procedure:
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o Preparation of the Analyte Solution: Accurately weigh a sample of 5-methyl-1,3-oxazole-4-
carboxylic acid and dissolve it in a known volume of deionized water to prepare a solution
of a known concentration (e.g., 0.01 M). Gentle heating or the addition of a small amount of
a co-solvent like ethanol may be necessary to ensure complete dissolution.

» Calibration of the pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH
4.00, 7.00, and 10.00) according to the manufacturer's instructions.

« Titration Setup: Place a known volume of the analyte solution in a beaker with a magnetic stir
bar. Immerse the pH electrode in the solution, ensuring the bulb is fully covered but not in
contact with the stir bar.

« Titration: Begin stirring the solution at a constant rate. Record the initial pH of the solution.
Add the standardized NaOH solution from the burette in small, known increments (e.g., 0.1-
0.2 mL).

» Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record
the pH and the total volume of titrant added. Continue the titration well past the equivalence
point.

o Data Analysis:

o Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). This will generate a
titration curve.

o Determine the equivalence point, which is the point of steepest inflection on the curve.
This can be more accurately found by plotting the first derivative (ApH/AV) or second
derivative (A2pH/AV?) of the titration curve.

o The pKa is the pH at the half-equivalence point (the point where half of the volume of
NaOH required to reach the equivalence point has been added).

Safety Precautions:

e Always wear appropriate personal protective equipment (PPE), including safety glasses and
gloves, when handling chemicals.
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» Handle 5-methyl-1,3-oxazole-4-carboxylic acid and sodium hydroxide with care, as they
can be irritants.

o Perform the experiment in a well-ventilated area.

Conclusion

5-methyl-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with a rich chemical
profile that makes it a valuable tool for researchers in drug discovery and organic synthesis. Its
defined physical properties, coupled with the dual reactivity of the oxazole ring and the
carboxylic acid group, provide a versatile platform for the creation of diverse molecular
architectures. This guide has synthesized the available technical information to provide a solid
foundation for scientists and researchers to understand and effectively utilize this promising
chemical entity in their work. Further experimental investigation into its spectroscopic properties
and biological activities will undoubtedly unveil new and exciting applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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